N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine is a complex organic compound with a molecular formula of C₁₅H₁₉N₅S and an average mass of 301.410 Da . This compound is part of the indole derivative family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine involves multiple steps, typically starting with the preparation of the indole nucleus. The synthetic route often includes the formation of the triazinoindole core through a ring-fusion strategy. This process involves the use of various reagents and catalysts under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes and interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine involves its ability to bind selectively to ferrous ions (Fe²⁺) but not to ferric ions (Fe³⁺). This selective binding can disrupt iron homeostasis in cells, leading to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. The compound’s interaction with molecular targets and pathways, such as the mitochondria pathway, plays a crucial role in its biological effects .
Comparison with Similar Compounds
Diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine can be compared with other indole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure but may have different substituents that alter their biological activity and chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with a different mechanism of action and applications.
The uniqueness of diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine lies in its selective binding to ferrous ions and its potential therapeutic applications in cancer therapy .
Properties
Molecular Formula |
C15H19N5S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C15H19N5S/c1-3-20(4-2)9-10-21-15-17-14-13(18-19-15)11-7-5-6-8-12(11)16-14/h5-8H,3-4,9-10H2,1-2H3,(H,16,17,19) |
InChI Key |
RLGUZUAYLHFFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.